molecular formula C10H21O5P B3821158 ethyl (dipropoxyphosphoryl)acetate

ethyl (dipropoxyphosphoryl)acetate

Cat. No.: B3821158
M. Wt: 252.24 g/mol
InChI Key: YJHMVPNNXMGCOE-UHFFFAOYSA-N
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Description

Ethyl (dipropoxyphosphoryl)acetate is a phosphonate ester with the general structure CH3C(O)O-P(O)(OPr)2, where "Pr" denotes a propoxy group. Phosphonate esters are widely used as intermediates in organic synthesis, stabilizers in polymer chemistry, and ligands in coordination chemistry due to their hydrolytic stability and tunable reactivity .

Properties

IUPAC Name

ethyl 2-dipropoxyphosphorylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-4-7-14-16(12,15-8-5-2)9-10(11)13-6-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHMVPNNXMGCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=O)(CC(=O)OCC)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Substituents on Phosphoryl Group Molecular Weight (g/mol) Key References
Ethyl (dipropoxyphosphoryl)acetate* C9H19O6P Two propoxy (OPr) ~266.2 (calculated) Hypothetical
Triethyl phosphonoacetate C8H17O5P Two ethoxy (OEt) 224.19
Ethyl (diethoxyphosphoryl)acetate C8H17O5P Two ethoxy (OEt) 224.19
Dibutyl ethyl phosphonoacetate C13H27O5P Two butoxy (OBu) 296.3 (calculated)
Ethyl (diphenylphosphoryl)acetate C16H17O3P Two phenyl (Ph) 288.28

*Hypothetical compound inferred from analogs.

Key Observations:
  • Substituent Effects :
    • Alkoxy groups (ethoxy, propoxy, butoxy) influence solubility and reactivity. Longer alkyl chains (e.g., butoxy) enhance hydrophobicity, making dibutyl derivatives less polar than diethoxy analogs .
    • Aryl groups (e.g., diphenyl) increase steric bulk and electron-withdrawing effects, altering reactivity in cross-coupling reactions .
Reactivity Trends:
  • Ethoxy and propoxy derivatives exhibit similar reactivity in nucleophilic substitutions, but propoxy groups may slow hydrolysis due to increased steric hindrance.
  • Phenyl-substituted analogs (e.g., ethyl (diphenylphosphoryl)acetate) show reduced nucleophilicity but enhanced stability under acidic conditions .
Performance Comparison:
  • Polymer Stabilizers : Ethoxy/propoxy derivatives are preferred for balancing hydrophobicity and compatibility with polar polymers.
  • Pharmaceutical Intermediates : Ethyl (diethoxyphosphoryl)acetate is critical in synthesizing angiotensin-converting enzyme (ACE) inhibitors due to its predictable reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (dipropoxyphosphoryl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (dipropoxyphosphoryl)acetate

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